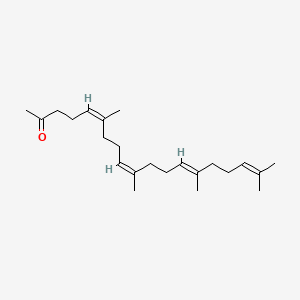
Isonopaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Isonopaline is synthesized as a side product during the preparation of nopaline, which is a reductive conjugate of arginine and α-ketoglutaric acid found in plant tumors . The synthesis involves the reaction of specific amino acids under controlled conditions to yield the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, it is typically produced in research laboratories for scientific purposes.
Chemical Reactions Analysis
Types of Reactions
Isonopaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Isonopaline is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions, enzyme activities, and metabolic pathways. The compound’s unique properties make it valuable in various scientific fields, including:
Chemistry: Used as a reagent in synthetic organic chemistry.
Biology: Employed in studies of metabolic pathways and enzyme functions.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of isonopaline involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to affect enzyme activities and metabolic processes. The compound’s structure allows it to bind to certain proteins and enzymes, influencing their function and activity.
Comparison with Similar Compounds
Isonopaline can be compared with other similar compounds such as nopaline and octopine. These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific molecular structure and the resulting biochemical properties.
List of Similar Compounds
Nopaline: A reductive conjugate of arginine and α-ketoglutaric acid.
Octopine: A derivative of arginine and pyruvate.
Properties
CAS No. |
64199-70-8 |
|---|---|
Molecular Formula |
C11H20N4O6 |
Molecular Weight |
304.303 |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7-/m0/s1 |
InChI Key |
LMKYZBGVKHTLTN-BQBZGAKWSA-N |
SMILES |
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N |
Synonyms |
N-[(1S)-4-[(Aminoiminomethyl)amino]-1-carboxybutyl]-L-glutamic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



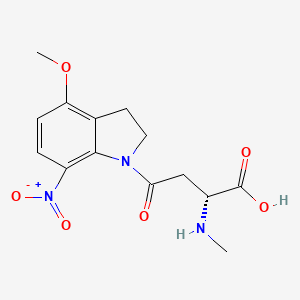
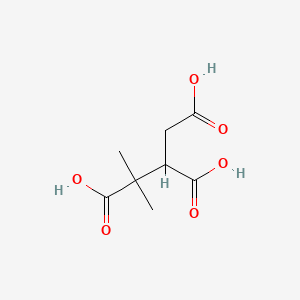
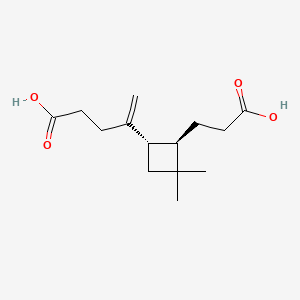
![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)
![3,6-Dihydro-6,6-diMethyl-2-propyl-3-[[2'-[2-(triphenylMethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]Methyl]-4H-furo[3,4-d]iMidazol-4-one](/img/structure/B565851.png)
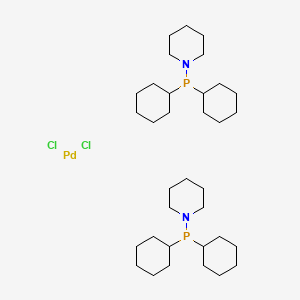
![4-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B565854.png)
![4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride](/img/structure/B565859.png)

